molecular formula C21H27N3O3S B3009512 1-Benzhydryl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea CAS No. 1234980-86-9

1-Benzhydryl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea

Cat. No.: B3009512
CAS No.: 1234980-86-9
M. Wt: 401.53
InChI Key: JYWGFSXWZCTDHL-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea is a synthetic organic compound that features a benzhydryl group, a piperidine ring, and a urea moiety

Mechanism of Action

Target of Action

It’s known that compounds containing the indole nucleus, such as this one, can bind with high affinity to multiple receptors .

Mode of Action

It’s known that indole derivatives can possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound likely interacts with its targets, causing changes that result in these effects.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it’s likely that multiple pathways are affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.

Pharmacokinetics

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, it’s reasonable to assume that this compound has been designed with optimal pharmacokinetic properties in mind, to ensure effective bioavailability.

Result of Action

Given the range of biological activities associated with indole derivatives , it’s likely that the compound has a broad range of effects at the molecular and cellular level. These could include the inhibition of viral replication, the suppression of inflammation, the induction of cancer cell death, the inhibition of HIV infection, the neutralization of oxidative stress, the inhibition of microbial growth, the suppression of tuberculosis, the regulation of blood glucose levels, the inhibition of malaria parasites, and the inhibition of cholinesterase activity.

Action Environment

It’s known that the nature of substitutions on the benzhydryl ring and sulfonamide ring influences the antibacterial activity of similar compounds . Therefore, it’s reasonable to assume that the action, efficacy, and stability of this compound could also be influenced by various environmental factors.

Biochemical Analysis

Biochemical Properties

It is known that piperidine derivatives can interact with multiple receptors, which can be beneficial in the development of new therapeutic derivatives .

Molecular Mechanism

It is known that piperidine derivatives can bind with high affinity to multiple receptors , which could suggest potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydryl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzhydryl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated benzhydryl derivatives.

Scientific Research Applications

1-Benzhydryl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea has several applications in scientific research:

Comparison with Similar Compounds

    1-Benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine: Similar structure but lacks the urea moiety.

    N-(piperidin-4-yl)benzamide: Contains a piperidine ring and a benzamide group but lacks the benzhydryl and sulfonyl groups.

Uniqueness: 1-Benzhydryl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea is unique due to the combination of its benzhydryl, sulfonyl, and urea functionalities. This combination allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-benzhydryl-3-[(1-methylsulfonylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c1-28(26,27)24-14-12-17(13-15-24)16-22-21(25)23-20(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,17,20H,12-16H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWGFSXWZCTDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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